trans-Cinnamic-d7 acid

Vue d'ensemble

Description

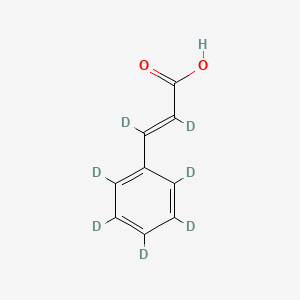

trans-Cinnamic-d7 acid: is a deuterium-labeled derivative of trans-Cinnamic acid, a naturally occurring aromatic carboxylic acid. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamic-d7 acid typically involves the deuteration of trans-Cinnamic acid. One common method is the catalytic hydrogenation of trans-Cinnamic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient conversion of trans-Cinnamic acid to its deuterated form. The purity and yield of the product are critical factors in industrial production, and advanced purification techniques are employed to achieve high-quality this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

trans-Cinnamic-d7 acid undergoes oxidation at the α,β-unsaturated double bond. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the compound into deuterated cinnamic aldehyde or ketone derivatives. For example:

Deuterium labeling at the β-position slows reaction rates due to the kinetic isotope effect (KIE), though specific quantitative data for this compound remain sparse in published literature .

Reduction Reactions

The double bond in this compound is susceptible to catalytic hydrogenation. Using deuterium gas (D₂) or deuterated reducing agents like sodium borodeuteride (NaBD₄), the compound is reduced to hydrocinnamic acid-d₇:

Deuterium incorporation enhances isotopic tracing in metabolic studies, as observed in biosynthetic pathways involving phenylalanine ammonia-lyase (PAL) .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution, with bromination and nitration being well-documented:

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-trans-cinnamic-d₇ acid |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-trans-cinnamic-d₇ acid |

Deuterium at the ortho and para positions influences regioselectivity, with meta products favored due to steric and electronic effects .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation, forming deuterated derivatives with industrial and pharmacological applications:

Key Examples:

-

Esterification : Reaction with methanol (CD₃OD) under acidic conditions yields methyl trans-cinnamate-d₇, a flavoring agent .

-

Amidation : Conjugation with glycyrrhetinic acid via amide bonds produces antitumor agents (e.g., compound 45c in studies), demonstrating enhanced cytotoxicity against cancer cell lines .

Biochemical Reactions

In plant metabolism, this compound serves as a precursor for phenolic compounds. Enzymatic hydroxylation by cytochrome P450 monooxygenases introduces hydroxyl groups, forming deuterated coumaric acid derivatives. Notably, feeding experiments in cassava roots revealed deuterium loss at the C-2 position during scopoletin biosynthesis, suggesting enzymatic H/D exchange mechanisms :

Isotopic Exchange and Stability

Deuterium labels at the α and β positions exhibit stability under standard conditions but undergo exchange in strongly acidic or basic environments. For instance, prolonged exposure to D₂O at pH >10 results in partial H/D exchange at the α-position, as confirmed by mass spectrometry .

Applications De Recherche Scientifique

Chemistry

- Tracer in Metabolic Studies : trans-Cinnamic-d7 acid serves as a tracer to study metabolic pathways. Its deuterium labeling allows researchers to trace the compound through various chemical processes, providing insights into reaction mechanisms and kinetics.

Biology

- Enzyme Kinetics : In biological research, this compound is utilized to study enzyme kinetics and metabolic pathways. The stable isotope labeling helps elucidate the metabolic fate of cinnamic acid in biological systems.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against the fish pathogen Aeromonas sobria, with a minimal inhibitory concentration (MIC) of 250 μg/mL . This application is significant for developing treatments against bacterial infections in aquaculture.

Medicine

- Pharmacokinetic Studies : In pharmacology, this compound is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling helps distinguish the compound from non-labeled counterparts in complex biological matrices, enhancing the accuracy of pharmacokinetic assessments.

- Cancer Research : Cinnamic acid derivatives have been explored for their potential in treating various cancers. For instance, compounds derived from cinnamic acid have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Industry

- Material Development : In industrial applications, this compound is valuable for developing new materials and chemical processes. Its unique properties facilitate the synthesis of high-value chemicals and pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Aeromonas sobria. The results indicated that at a concentration of 250 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in aquaculture settings.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 250 | Aeromonas sobria |

Case Study 2: Pharmacokinetics in Drug Development

In pharmacokinetic studies involving deuterated compounds, researchers utilized this compound to assess drug metabolism. The incorporation of deuterium allowed for clearer differentiation between labeled and unlabeled compounds during analysis, leading to improved understanding of drug behavior in biological systems.

Mécanisme D'action

The mechanism of action of trans-Cinnamic-d7 acid involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Enzyme Inhibition: this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolic flux.

Radical Scavenging: The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage.

Signal Modulation: this compound can modulate signaling pathways, influencing cellular responses and gene expression.

Comparaison Avec Des Composés Similaires

trans-Cinnamic acid: The non-deuterated form of trans-Cinnamic-d7 acid, commonly found in nature.

Cinnamaldehyde: An aldehyde derivative of cinnamic acid with distinct aromatic properties.

Hydrocinnamic acid: A reduced form of cinnamic acid with different chemical reactivity.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes this compound a valuable tool in various fields of research and industry .

Activité Biologique

Introduction

trans-Cinnamic-d7 acid, a deuterated form of trans-cinnamic acid, is increasingly recognized for its biological activity, particularly in antimicrobial and biochemical applications. This article delves into its mechanism of action, biochemical properties, and various research findings that highlight its significance in both biological and industrial contexts.

Target of Action

The primary target of this compound is the pathogenic bacterium Aeromonas sobria, which poses a significant threat to aquatic life. Research indicates that it exhibits a minimal inhibitory concentration (MIC) of 250 μg/ml against this pathogen, suggesting potential for use in aquaculture to control bacterial infections.

Mode of Action

The compound disrupts essential metabolic pathways within A. sobria, leading to bacterial death or growth inhibition. Its action may involve interference with cellular processes critical for the bacterium's survival.

Pharmacokinetics

Incorporation of deuterium into drug molecules like this compound can alter pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME) characteristics. This property is particularly useful in tracing metabolic pathways in biological systems .

Interaction with Enzymes

This compound interacts significantly with various enzymes, notably phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds essential for plant defense mechanisms and growth regulation.

Cellular Effects

In plant cells, this compound modulates cell signaling pathways and gene expression related to stress responses. This modulation enhances resistance to environmental stressors, indicating its role in plant metabolism and adaptation.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound. For instance:

- Inhibition Studies : A study showed that varying concentrations of this compound significantly reduced bacterial viability, with a notable decrease observed at concentrations above 200 μg/ml .

- Comparative Efficacy : Compared to other cinnamic acid derivatives, this compound exhibited comparable or superior antimicrobial activity against various strains including Staphylococcus aureus and Escherichia coli with MIC values ranging from 12.5 to 50 μg/ml .

Pharmacological Studies

Research has also explored the pharmacological applications of this compound:

- Metabolic Tracer : Its stable isotope labeling makes it an excellent tracer in metabolic studies, allowing researchers to track its fate in biological systems .

- Cancer Research : Preliminary findings suggest potential anticancer properties, with some derivatives showing significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at low concentrations .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of high-value chemicals and pharmaceuticals due to its unique properties. Its role as a precursor in various chemical processes underscores its economic significance .

Study on Antimicrobial Efficacy

A case study conducted by Chen et al. evaluated the antimicrobial effects of this compound against Mycobacterium tuberculosis. The study found that at concentrations ranging from 50 to 200 μg/ml, the compound exhibited substantial bactericidal activity, highlighting its potential as a natural antimicrobial agent .

Application in Plant Biology

Another study focused on the impact of this compound on plant stress responses. Results indicated enhanced resistance to drought conditions in treated plants compared to controls, suggesting applications in agricultural biotechnology for improving crop resilience.

Propriétés

IUPAC Name |

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UJMUNGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584103 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-47-6 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Cinnamic-d7 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.